molecular formula C8H15Br2O5P B3050803 Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester CAS No. 28845-75-2

Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B3050803
CAS No.: 28845-75-2
M. Wt: 381.98 g/mol
InChI Key: XKZDOIGWQFLTMZ-UHFFFAOYSA-N
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Description

The compound "Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester" (hypothetical IUPAC name) is a halogenated phosphonated ester. Such compounds are typically used in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions for olefination or as intermediates in nucleoside analog preparation .

Key structural analogs include:

  • Acetic acid, bromo(diethoxyphosphinyl)-, ethyl ester (CAS 23755-73-9): A mono-bromo analog with similar reactivity .
  • Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: A fluorinated variant with enhanced electron-withdrawing properties .

Properties

IUPAC Name

ethyl 2,2-dibromo-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDOIGWQFLTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546969
Record name Ethyl dibromo(diethoxyphosphoryl)acetate
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Molecular Weight

381.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28845-75-2
Record name Ethyl dibromo(diethoxyphosphoryl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID10546969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28845-75-2
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Biological Activity

Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester (CAS No. 28845-75-2) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H15Br2O5PC_8H_{15}Br_2O_5P, indicating the presence of two bromine atoms and a phosphonyl group attached to an acetic acid moiety. Its structural characteristics contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that dibromo(diethoxyphosphinyl)-ethyl ester exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some derivatives showing promise in inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.
  • Membrane Interaction : Its phosphonate group allows interaction with cell membranes, potentially disrupting membrane integrity or function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress within cells, leading to apoptosis.

Antimicrobial Activity

A study examining the antimicrobial properties of dibromo compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa11.29

Anticancer Activity

Research into the anticancer properties of related phosphonate compounds has shown promising results. For instance, derivatives of dibromo compounds have been tested against various cancer cell lines with varying degrees of success in inhibiting growth . The exact IC50 values and specific pathways affected remain under investigation.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against common pathogens in clinical isolates. The results indicated a robust antimicrobial effect at concentrations lower than those required for traditional antibiotics.
  • Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares molecular parameters and substituents of structurally related compounds:

Compound Name Molecular Formula Average Mass CAS Number Key Substituents Reactivity/Applications
Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester (hypothetical) C₈H₁₅Br₂O₅P ~403.98* N/A -Br₂, -PO(OEt)₂, -OEt Potential alkylation agent; Z/E ratio modulation
Triethyl phosphonoacetate C₈H₁₇O₅P 224.19 867-13-0 -PO(OEt)₂, -OEt Olefination reactions; nucleoside synthesis
Acetic acid, bromo(diethoxyphosphinyl)-, ethyl ester C₈H₁₆BrO₅P 303.10 23755-73-9 -Br, -PO(OEt)₂, -OEt Intermediate in halogenated phosphonate synthesis
Ethyl (diphenylphosphoryl)acetate C₁₆H₁₇O₃P 288.28 6361-05-3 -Ph₂PO, -OEt Stabilized ylide formation for stereoselective reactions
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate C₈H₁₁F₆O₅P 332.14 54624-57-6 -CF₃CH₂O-PO, -OEt Enhanced electrophilicity for fluorinated analogs

*Hypothetical mass calculated based on bromine addition to triethyl phosphonoacetate.

Key Research Findings

  • Stereoselectivity : Dibromo esters (e.g., 2a in ) produce Z/E ratios of 2.3:1 in methylenecyclopropane synthesis, whereas dichloro analogs achieve 6.1:1, highlighting halogen-dependent steric effects .
  • Thermal Stability : Phosphonated esters with diethoxy groups (CAS 867-13-0) decompose above 200°C, while trifluoroethoxy derivatives (CAS 54624-57-6) exhibit lower thermal stability due to fluorine’s electronegativity .
  • Hydrolytic Sensitivity : Ethyl esters (e.g., CAS 867-13-0) resist hydrolysis under mild acidic conditions, unlike methyl esters (CAS 1596-84-5), which degrade rapidly .

Preparation Methods

Michaelis-Arbuzov Reaction: Phosphorylation of Bromoacetate Esters

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonates, including acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester. This method involves the nucleophilic substitution of a bromoacetate ester with triethyl phosphite. For instance, ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate reacts with triethyl phosphite under reflux conditions to yield the corresponding phosphonated product.

Reaction Scheme :
$$ \text{Ethyl 2-bromoacetate} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{this compound} + \text{EtBr} $$

Key parameters include:

  • Temperature : Reflux (typically 120–150°C)
  • Solvent : Neat conditions or inert solvents like toluene
  • Yield : Up to 98% under optimized conditions

This method is favored for its simplicity and high atom economy, though purification may require distillation or column chromatography due to byproduct formation.

Bromination of Triethyl Phosphonoacetate

Triethyl phosphonoacetate (CAS 867-13-0) serves as a precursor for introducing dibromo groups at the α-position. Bromination occurs via electrophilic addition using bromine (Br₂) or hydrobromic acid (HBr) in the presence of a radical initiator.

Reaction Conditions :

  • Reagents : Br₂ (2 equiv), dichloromethane, 0°C to room temperature
  • Catalyst : Light or peroxides for radical initiation
  • Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate

The product is isolated as a colorless oil, with yields ranging from 70–85%. This method is advantageous for scalability but requires careful handling of bromine due to its toxicity and corrosivity.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction enables the formation of α,β-unsaturated phosphonates, which can be brominated to yield the target compound. Starting with diethyl phosphonoacetate, the HWE reaction with aldehydes generates enol ether intermediates, which undergo subsequent bromination.

Example Protocol :

  • Olefination : Diethyl phosphonoacetate + aldehyde → α,β-unsaturated phosphonate
  • Bromination : Addition of Br₂ in CCl₄ at −10°C

This two-step process achieves moderate yields (60–75%) but offers flexibility in introducing diverse substituents.

Visible-Light-Mediated Photocascade Reactions

Recent advances utilize visible-light photocatalysis to generate α-ketoradicals from vinyl bromides. For example, ortho-alkynylated α-bromocinnamates react with molecular oxygen under blue LED irradiation to form cyclized products, with this compound as a key intermediate.

Conditions :

  • Catalyst : [Ru(bpy)₃]²⁺ (0.5 mol%)
  • Light Source : 450 nm LEDs
  • Solvent : Acetonitrile, room temperature

This method highlights the trend toward sustainable synthesis, avoiding high temperatures and hazardous reagents.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Michaelis-Arbuzov Triethyl phosphite, EtBr Reflux, 2–4 h 85–98% High yield, simple setup Byproduct removal required
Bromination Br₂, radical initiator 0°C to RT, 12 h 70–85% Scalable Toxic reagents, safety concerns
HWE Olefination Aldehydes, Br₂ −10°C, 2 h 60–75% Substituent diversity Multi-step, moderate yields
Photocascade [Ru(bpy)₃]²⁺, O₂ RT, visible light 50–65% Eco-friendly, mild conditions Low yield, specialized equipment

Mechanistic Insights and Optimization

The Michaelis-Arbuzov reaction proceeds via a nucleophilic attack of the phosphite on the electrophilic carbon adjacent to the bromine, followed by bromide elimination. Bromination mechanisms vary: radical pathways dominate in the presence of initiators, while ionic mechanisms prevail in polar solvents.

Optimization Tips :

  • Purity of Phosphite : Use freshly distilled triethyl phosphite to avoid side reactions.
  • Bromination Control : Stoichiometric Br₂ prevents over-bromination.
  • Catalyst Loading : 0.5–1 mol% suffices for photocatalysis to minimize costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester

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